ethyl 9H-carbazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 9H-carbazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLKBEGFXZYBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Pathways to Ethyl 9H-Carbazole-3-Carboxylate and Analogous Carbazole (B46965) Esters
The construction of the this compound framework can be achieved through several synthetic strategies, ranging from classical esterification reactions to modern multi-component and metal-catalyzed approaches.
Esterification Reactions of Carbazolecarboxylic Acids
A straightforward and traditional method for the synthesis of this compound is the Fischer-Speier esterification of 9H-carbazole-3-carboxylic acid. researchgate.netosti.gov This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to either use a large excess of the alcohol or remove the water formed during the reaction. researchgate.netucalgary.ca
A similar procedure has been reported for the synthesis of the corresponding methyl ester, 9H-carbazole-3-carboxylic acid methyl ester, which was obtained as a white solid. derpharmachemica.com This suggests that the ethyl ester can be synthesized under analogous conditions. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to yield the final ester product. ucalgary.ca
Table 1: Fischer-Speier Esterification of 9H-Carbazole-3-Carboxylic Acid
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 9H-Carbazole-3-carboxylic acid | Ethanol | H₂SO₄ or TsOH | This compound | researchgate.netosti.gov |
| 9H-Carbazole-3-carboxylic acid | Methanol | Not specified | 9H-Carbazole-3-carboxylic acid methyl ester | derpharmachemica.com |
Multi-Component Reactions for Carbazole Skeleton Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular scaffolds like the carbazole core in a single step. Copper-catalyzed MCRs have been developed for the synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.orgbeilstein-archives.orgnih.gov These reactions typically involve the condensation of an indole (B1671886) derivative, an aldehyde, and a dienophile in the presence of a copper catalyst, such as copper sulfate (B86663) (CuSO₄). beilstein-journals.orgnih.gov While these methods primarily yield tetrahydrocarbazole derivatives, subsequent aromatization can lead to the fully aromatic carbazole system. For instance, the reaction of 2-methylindole, an aromatic aldehyde, and a cyclic 1,3-dione in refluxing toluene (B28343) with CuSO₄ as a catalyst can produce tetrahydrospiro[carbazole-3,1'-cycloalkane]-diones. nih.gov Although not directly producing this compound, these methodologies highlight the potential of MCRs in assembling the carbazole framework, which could be further functionalized to the desired ester.
Table 2: Copper-Catalyzed Multi-Component Synthesis of Carbazole Derivatives
| Indole Component | Aldehyde Component | Dienophile | Catalyst | Product Type | Reference |
| 2-Methylindole | Aromatic aldehydes | Cyclic dienophiles | CuSO₄ | Spirotetrahydrocarbazoles | beilstein-journals.orgbeilstein-archives.orgnih.gov |
| 2-Methylindole | Aromatic aldehydes | Cyclic 1,3-diones | CuSO₄ | Tetrahydrospiro[carbazole-3,1'-cycloalkane]-diones | nih.gov |
Metal-Catalyzed Cross-Coupling Strategies in Carbazole Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the carbazole ring system. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of carbazoles through tandem C-H functionalization and C-N bond formation. nih.gov This strategy allows for the assembly of unsymmetrical carbazoles from appropriately designed biaryl amide substrates.
Another notable approach is the Suzuki coupling followed by a Cadogan reductive cyclization. This method has been successfully used to synthesize 9H-carbazole-1-carboxylic acid and 9H-carbazole-3-carboxylic acid. derpharmachemica.com The synthesis of the 3-carboxylic acid involves the Suzuki-Miyaura coupling of appropriate aryl bromides and aryl boronic esters, followed by a reductive cyclization of a nitro-biphenyl intermediate using triphenylphosphine. The resulting carboxylic acid can then be esterified as described in section 2.1.1. A patent describes a method for producing 3-nitro-9-ethylcarbazole through a palladium-catalyzed cross-coupling of N-ethylaniline and p-chloronitrobenzene, followed by an oxidative cyclization, which avoids a direct nitration step. google.com
Table 3: Metal-Catalyzed Synthesis of Carbazole Carboxylic Acids and Esters
| Reaction Type | Key Reagents | Product | Reference |
| Suzuki Coupling & Cadogan Cyclization | Aryl bromide, Aryl boronic ester, Triphenylphosphine | 9H-Carbazole-3-carboxylic acid | derpharmachemica.com |
| Palladium-Catalyzed C-H Functionalization/C-N Bond Formation | Biaryl amide, Pd(OAc)₂ | Substituted carbazoles | nih.gov |
| Palladium-Catalyzed Cross-Coupling & Oxidative Cyclization | N-ethylaniline, p-chloronitrobenzene, Pd catalyst | 3-Nitro-9-ethylcarbazole | google.com |
Lewis Acid-Mediated Synthetic Routes for Carbazole Derivatives
Lewis acid-catalyzed reactions provide another versatile avenue for the synthesis of functionalized carbazoles. nih.gov Lewis acids such as zinc bromide (ZnBr₂) and boron trifluoride etherate (BF₃·OEt₂) can promote the cyclization of suitable precursors to form the carbazole skeleton. For example, the direct arylation of indole-based benzylic bromo compounds with arenes in the presence of ZnBr₂ can lead to arylated indole products, which can then undergo intramolecular cyclization to form carbazoles. nih.gov
Furthermore, Lewis acids can catalyze the dehydrative [3+3] annulation of indole methyl alcohols with substituted propargylic alcohols to produce polyfunctionalized carbazole derivatives. nih.gov While these methods may not directly yield this compound, they offer strategic pathways to construct the core ring system with various substitution patterns, which could then be converted to the target compound. A Friedel-Crafts acylation of 9H-carbazole can be performed to introduce acetyl groups, which can then be oxidized to carboxylic acids, although this oxidation can be low-yielding. osti.gov
Table 4: Lewis Acid-Mediated Synthesis of Carbazole Derivatives
| Lewis Acid | Precursors | Reaction Type | Product Type | Reference |
| ZnBr₂ | Indole benzylic bromides, Arenes | Friedel-Crafts arylation, Cyclization | Annulated carbazoles | nih.gov |
| BF₃·OEt₂ | Indole methyl alcohols, Propargylic alcohols | Dehydrative [3+3] annulation | Polyfunctionalized carbazoles | nih.gov |
| AlCl₃ | 9H-Carbazole, Acetyl chloride | Friedel-Crafts acylation | 3,6-Diacetyl-9H-carbazole | osti.gov |
Regioselective and Stereoselective Derivatization of the Carbazole Core
Once the this compound scaffold is in hand, further functionalization can be achieved through various chemical transformations. The regioselectivity of these reactions is governed by the electronic properties of the carbazole nucleus and the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions on the Carbazole System
The carbazole ring system is generally susceptible to electrophilic aromatic substitution. The nitrogen atom acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to it, which correspond to the 1, 3, 6, and 8 positions of the carbazole ring. However, in this compound, the presence of the electron-withdrawing ethyl carboxylate group at the 3-position significantly influences the regioselectivity of subsequent electrophilic attacks.
The ethyl carboxylate group is a deactivating, meta-directing group. libretexts.org Therefore, in an electrophilic aromatic substitution on this compound, there is a competition between the activating, ortho,para-directing effect of the nitrogen atom and the deactivating, meta-directing effect of the ester group.
Research on the nitration of 3-alkyl-substituted carbazoles has shown that substitution occurs at the 1- and 6-positions. csuohio.edu In the case of 9,9'-diethyl-3,3'-dicarbazolyl, nitration occurs predominantly at the C4 position, which is attributed to the stabilization of the positive charge in the intermediate by the nitrogen atoms of both carbazole rings. csuohio.edu This indicates that the positions ortho and para to the strongly activating nitrogen atom are highly favored for electrophilic attack, even with a substituent at the 3-position.
For Friedel-Crafts acylation, a study on 3,6-di-tert-butyl-9H-carbazole showed that acylation occurs at the 1 and 8 positions. researchgate.net This further supports the notion that the positions ortho to the nitrogen are highly reactive towards electrophiles.
Considering these findings, electrophilic substitution on this compound is expected to occur primarily at the 6-position (para to the nitrogen and meta to the ester) and potentially at the 1 and 8-positions (ortho to the nitrogen). The deactivating nature of the ester group at C3 would likely disfavor substitution at the 2 and 4 positions.
Table 5: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Expected Major Product(s) | Rationale |
| Nitration | 6-Nitro-ethyl 9H-carbazole-3-carboxylate | The 6-position is para to the activating nitrogen and meta to the deactivating ester group. |
| Halogenation | 6-Halo-ethyl 9H-carbazole-3-carboxylate | Similar to nitration, the 6-position is electronically favored. |
| Friedel-Crafts Acylation | 1-Acyl- and/or 8-Acyl-ethyl 9H-carbazole-3-carboxylate | The ortho positions to the nitrogen are highly activated, and Friedel-Crafts reactions are sensitive to steric hindrance, which might favor these positions over the more hindered C4. |
Nucleophilic Additions and Condensation Pathways for Functionalization
The functionalization of the carbazole skeleton can be effectively achieved through reactions that build upon its existing structure. Condensation reactions, in particular, provide powerful pathways to introduce new carbon-carbon and carbon-nitrogen bonds, leading to highly diverse and functionalized carbazole derivatives.
One notable method involves the condensation of enolates with nitro-substituted aromatic compounds. A transition-metal-free tandem annulation reaction has been developed for synthesizing functionalized 3-hydroxycarbazoles from 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones and various β-ketoesters. nih.gov This one-pot procedure selectively forms four bonds and allows for the introduction of various functional groups at multiple positions on the newly formed carbazole ring. nih.gov For example, reacting 2-nitrocinnamaldehyde with different β-ketoesters under optimized basic conditions yields a range of functionalized carbazoles. nih.gov
Another significant pathway involves the Claisen-Schmidt condensation. This reaction typically involves the condensation of an enolizable ketone with an aldehyde. In a related synthesis, 3-acetyl-9-ethyl carbazole, a compound structurally similar to the title ester, is reacted with various aromatic aldehydes in the presence of a base. uobaghdad.edu.iqresearchgate.net This reaction yields α,β-unsaturated ketone analogues (chalcones), such as 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole. uobaghdad.edu.iqresearchgate.net These intermediates are valuable precursors for synthesizing heterocyclic systems fused to the carbazole core. For instance, subsequent reaction of these chalcone (B49325) derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazoline-substituted carbazoles. uobaghdad.edu.iqresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Nitrocinnamaldehyde | β-Ketoesters | Functionalized 3-Hydroxycarbazoles | nih.gov |
| 3-Acetyl-9-ethyl carbazole | Aromatic Aldehydes | Carbazole-based Chalcones | uobaghdad.edu.iqresearchgate.net |
| Carbazole-based Chalcone | Hydrazine Hydrate | Pyrazoline-substituted Carbazoles | uobaghdad.edu.iqresearchgate.net |
Modifications at the N9 Position of 9H-Carbazoles
The nitrogen atom at the 9-position of the carbazole ring is a key site for functionalization. The N-H proton is acidic and can be readily removed by a base, allowing for subsequent alkylation or arylation, which significantly modifies the electronic and physical properties of the molecule.
N-alkylation is a common and straightforward modification. A typical procedure involves treating the carbazole with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like acetone (B3395972) or dichloromethane, followed by the addition of an alkylating agent. orgsyn.orgnih.gov For instance, ethyl 4-methyl-9H-carbazole-3-carboxylate can be N-methylated by reacting it with methyl iodide in the presence of potassium hydroxide in acetone. nih.gov This reaction proceeds efficiently to yield the N-methylated product, ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate. nih.gov Similarly, 9-ethylcarbazole (B1664220) derivatives can be prepared by reacting the corresponding carbazole with diethyl sulfate. orgsyn.org These N-alkylation reactions are fundamental for tuning the solubility and solid-state packing of carbazole-based materials used in electronic applications.
Transformations of the Ester Moiety for Diverse Carbazole Structures
The ethyl ester group at the C3 position of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of various carbazole derivatives.
One of the most fundamental transformations is the hydrolysis of the ester to its corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treating the methyl ester analogue with lithium hydroxide (LiOH) in a mixture of solvents like THF and water. derpharmachemica.com The resulting 9H-carbazole-3-carboxylic acid is a crucial intermediate for the synthesis of amides, other esters, or for use in coupling reactions. derpharmachemica.com The carboxylic acid itself can exhibit different properties and participate in intermolecular interactions, such as hydrogen bonding. derpharmachemica.com
Mechanistic Investigations of Carbazole Formation and Functionalization Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the carbazole ring itself can be achieved through several classical methods, including the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and the Graebe–Ullmann reaction. wikipedia.org The Borsche–Drechsel method, for example, involves the condensation of phenylhydrazine (B124118) with cyclohexanone, followed by an acid-catalyzed rearrangement and cyclization to form a tetrahydrocarbazole, which is then aromatized. wikipedia.org The Graebe–Ullmann reaction proceeds via the formation of a 1,2,3-triazole from an N-phenyl-1,2-diaminobenzene, which then eliminates nitrogen gas upon heating to form the carbazole. wikipedia.org
More contemporary methods have been investigated mechanistically in greater detail. For the synthesis of functionalized 3-hydroxycarbazoles via the condensation of an enolate and a nitro group, a plausible mechanism has been proposed. nih.gov The process is believed to begin with a base-promoted Michael addition of the enolate onto the nitro-alkene to form a new enolate intermediate. nih.gov This intermediate then reacts internally with the nitro group, leading to a bicyclic species. Subsequent rearrangement and base-induced elimination of hydrogen peroxide generate an intermediate that undergoes tautomerization to yield the final aromatic carbazole product. nih.gov
For functionalization reactions, the Vilsmeier-Haack formylation of 9-ethylcarbazole to produce 9-ethyl-9H-carbazole-3-carbaldehyde involves an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion formed from POCl₃ and DMF, acts as the electrophile, attacking the electron-rich carbazole ring, typically at the 3 or 6 position. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Routes for Carbazole Compounds
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. This has led to the development of more environmentally benign methods for synthesizing carbazoles, aiming to reduce waste, avoid harsh conditions, and utilize recoverable catalysts.
A significant advancement is the one-pot synthesis of 9H-carbazoles through a microwave-assisted, palladium-catalyzed tandem reaction. organic-chemistry.org This method combines a Buchwald-Hartwig amination and a direct arylation reaction, starting from readily available anilines and 1,2-dihaloarenes. organic-chemistry.org The use of microwave irradiation drastically reduces reaction times compared to conventional heating. organic-chemistry.org A key green feature of this protocol is the use of a magnetically recoverable palladium nanocatalyst supported on biochar, a renewable carbon-based material. organic-chemistry.org This heterogeneous catalyst avoids the need for expensive ligands and can be easily separated from the reaction mixture using a magnet and reused for at least five cycles with minimal loss of efficiency. organic-chemistry.org The optimized conditions use cesium carbonate as a base and DMSO as the solvent, achieving high yields for a wide range of carbazole derivatives. organic-chemistry.org This approach highlights the power of combining heterogeneous catalysis and microwave technology to create a sustainable and efficient pathway to valuable carbazole compounds. organic-chemistry.org
Molecular Structure, Conformation, and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
The carbazole (B46965) ring system is generally found to be nearly planar. In derivatives such as ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, the carbazole ring system shows only a minor root-mean-square deviation of 0.015 Å. nih.gov Similarly, in ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, the carbazole moiety is essentially planar, with a maximum deviation of 0.028 (2) Å. iucr.org
Substituents on the carbazole core adopt specific orientations that influence molecular packing. In the case of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, the dihedral angles between the carbazole ring system and the sulfur-bonded and directly linked benzene (B151609) rings are 79.98 (11)° and 53.51 (18)°, respectively. nih.gov The conformation of the ethyl ester group is also of interest; for instance, the ethyl side chain of the ester group in this derivative adopts an extended conformation, as indicated by a C—O—C—C torsion angle of -172.3 (3)°. nih.gov In another derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, the formyl group's oxygen atom is slightly displaced from the carbazole plane by 0.227 (2) Å. nih.govresearchgate.net
Table 1: Selected Dihedral Angles in Ethyl 9H-Carbazole-3-Carboxylate Derivatives
| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Carbazole | Sulfur-bonded benzene | 79.98 (11) | nih.gov |
| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Carbazole | Phenyl at C2 | 53.51 (18) | nih.gov |
| Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate | Carbazole | Benzenesulfonyl ring | 79.7 (2) | iucr.org |
| Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate | Carbazole | Nitrophenyl ring | 66.1 (2) | iucr.org |
Hydrogen bonds play a pivotal role in defining the crystal packing of carbazole derivatives. While the parent 9H-carbazole can act as a hydrogen bond donor via its N-H group, N-substituted derivatives rely on weaker C—H···O or C—H···π interactions.
In the crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, molecules form inversion dimers through pairs of weak C—H···O hydrogen bonds, creating distinct R22(22) graph-set motifs. nih.gov Similarly, in 9-ethyl-9H-carbazole-3-carbaldehyde, a weak intermolecular C11—H11···O1 interaction, with a H···O separation of 2.54 Å, contributes to the stabilization of the crystal structure. nih.govresearchgate.net More complex derivatives also exhibit these interactions; for example, crystals of ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate are linked by C—H···O intermolecular weak hydrogen bonds, which generate C(7) and C(10) chains. iucr.org
The planar nature of the carbazole core makes it highly susceptible to π-π stacking interactions, which are fundamental to the formation of its supramolecular assemblies. These interactions involve the overlap of the electron-rich aromatic rings of adjacent molecules.
Table 2: π-π Stacking Parameters in an this compound Derivative
| Compound Name | Interacting Rings (Centroids) | Centroid-to-Centroid Distance (Å) | Symmetry Code | Reference |
| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Cg1···Cg1 | 3.5042 (14) | (i) 1-x,-y,1-z | nih.gov |
| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Cg1···Cg3 | 3.8449 (15) | (i) 1-x,-y,1-z | nih.gov |
| Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate | Cg3···Cg4 | 3.8882 (15) | (i) 1-x,-y,1-z | nih.gov |
Solution-State Conformational Analysis of this compound Derivatives
While X-ray crystallography reveals the static structure in the solid state, the conformation of molecules in solution can be dynamic and may differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these solution-state conformations. auremn.org.br Techniques such as the Nuclear Overhauser Effect (NOE) provide information on through-space proximity of atoms, which helps to define the preferred spatial arrangement of different parts of the molecule.
For a molecule like this compound, conformational flexibility exists primarily around the single bonds connecting the ethyl ester group to the carbazole ring. NMR studies can determine the relative populations of different rotamers (conformational isomers) that arise from rotation around the C3-carboxyl bond and the ester C-O bond. copernicus.org By comparing experimental NMR parameters (such as chemical shifts and coupling constants) with values calculated for different theoretical conformations, a population-weighted model of the solution structure can be developed. copernicus.org Hindered bond rotation can sometimes be observed directly through line shape analysis in the NMR spectrum, where distinct peaks may appear for different conformers if their rate of interchange is slow on the NMR timescale. copernicus.org
Structural Elucidation via Advanced Spectroscopic Techniques (Beyond Basic Identification)
Beyond basic 1D NMR (1H and 13C) and mass spectrometry for initial identification, advanced spectroscopic methods are employed for unambiguous structural confirmation, especially for novel or complex derivatives. Two-dimensional (2D) NMR techniques are indispensable for this purpose.
COSY (Correlation Spectroscopy) establishes 1H-1H coupling networks, which is crucial for assigning protons within the aromatic spin systems of the carbazole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded 1H and 13C atoms, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between 1H and 13C atoms. This is particularly useful for connecting substituents, like the ethyl ester group, to the correct position on the carbazole skeleton by observing correlations from the ester's methylene protons to the quaternary and protonated carbons of the ring.
For instance, in the characterization of novel benzofuran-based carbazole derivatives, the aromatic regions of the carbazole and benzofuran rings were assigned using signals observed between 7.00–8.5 ppm in the 1H NMR spectrum, with further confirmation from 2D techniques. semanticscholar.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which serve to confirm the elemental composition of the molecule with a high degree of confidence.
Advanced Spectroscopic and Photophysical Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For ethyl 9H-carbazole-3-carboxylate, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom, confirming the molecular structure and connectivity.
Detailed ¹H NMR spectral data, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), allows for the assignment of all aromatic and aliphatic protons. A study synthesizing the compound reported the following ¹H NMR signals: a distinct singlet for the proton at the C4 position, which is deshielded due to its proximity to the electron-withdrawing carboxylate group, and characteristic multiplets for the other protons on the carbazole (B46965) ring system. researchgate.netmdpi.comcapes.gov.br The ethyl group protons present as a typical quartet and triplet pattern. researchgate.netcapes.gov.br
The structural assignments are further corroborated by ¹³C NMR spectroscopy. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the carbazole core, and the aliphatic carbons of the ethyl group. The chemical shifts are influenced by the electron distribution within the π-conjugated system and the presence of the nitrogen heteroatom and the ester substituent. While specific, fully assigned ¹³C NMR data for this compound is not widely published, data for closely related derivatives such as 9H-carbazole-3-carbohydrazide provide reference points for the expected chemical shifts of the carbazole core carbons. semanticscholar.org
While standard NMR provides a static picture of the molecule, advanced NMR techniques can offer insights into its dynamics, such as rotational barriers or conformational exchange. However, specific studies on the molecular dynamics of this compound using techniques like variable temperature NMR or 2D exchange spectroscopy (EXSY) are not prominently featured in the reviewed literature.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|
| 8.85 | d | 1.4 | H-4 | researchgate.netcapes.gov.br |
| 8.43 | s | - | N-H | researchgate.netcapes.gov.br |
| 8.21–8.10 | m | - | H-2, H-5 | researchgate.netcapes.gov.br |
| 7.51–7.42 | m | - | H-1, H-6, H-8 | researchgate.netcapes.gov.br |
| 7.35–7.30 | m | - | H-7 | researchgate.netcapes.gov.br |
| 4.48 | q | 7.1 | -OCH₂CH₃ | researchgate.netcapes.gov.br |
| 1.49 | t | 7.1 | -OCH₂CH₃ | researchgate.netcapes.gov.br |
Note: Assignments are based on published data and standard chemical shift predictions for carbazole systems.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and providing a unique "molecular fingerprint."
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent features include:
N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the carbazole secondary amine.
C=O Stretching: A strong, sharp absorption band typically appears between 1700-1725 cm⁻¹. This band is characteristic of the carbonyl group in the ethyl ester substituent. In a study of the related 9-benzyl-9H-carbazole-3-carboxylate, this peak was observed at 1715 cm⁻¹. semanticscholar.org
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C-O Stretching: The C-O single bond stretches of the ester group typically give rise to strong bands in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching vibrations within the aromatic carbazole framework.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often dominated by vibrations of the non-polar, highly polarizable bonds. For this compound, strong Raman signals are expected for the aromatic C=C stretching modes of the carbazole ring system. The symmetric vibrations of the molecule are particularly Raman-active. Specific Raman spectroscopic data for this compound is scarce in the literature, but analysis of related carbazole derivatives provides a basis for expected spectral features.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups (Inferred from Analogues)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Ester C=O Stretch | 1700 - 1725 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Ester C-O Stretch | 1100 - 1300 | Strong |
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions
The photophysical properties of this compound are governed by the electronic transitions within its π-conjugated system. UV-Visible, fluorescence, and phosphorescence spectroscopies are key to characterizing its ground and excited states.
UV-Visible Spectroscopy for Ground State Electronic Structure
The UV-Visible absorption spectrum of carbazole derivatives is dominated by π-π* transitions. For this compound, the spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show multiple absorption bands similar to the parent carbazole chromophore. These typically include:
An intense absorption band at lower wavelengths (around 290-300 nm).
A structured band at longer wavelengths (around 320-340 nm) with vibrational fine structure.
The position and intensity of these bands are influenced by the substituents. The ethyl ester group at the 3-position can cause a slight red-shift (bathochromic shift) compared to unsubstituted carbazole due to its influence on the electronic distribution in the aromatic system. Studies on related compounds like 9-ethyl-9H-carbazole-3-carbaldehyde show characteristic absorption peaks in these regions. researchgate.netresearchgate.net
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Fluorescence: Carbazole and its derivatives are well-known for their strong fluorescence. Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence, typically in the violet-blue region of the electromagnetic spectrum (around 350-450 nm). The emission spectrum is often a near mirror image of the longest-wavelength absorption band. The energy difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and duration of the emission process. For the parent carbazole, the S₁ state lifetime is in the range of 13-15 ns in deaerated solutions. mdpi.com
Phosphorescence: At low temperatures (e.g., 77 K in a frozen matrix), many carbazole derivatives exhibit phosphorescence. This emission originates from the forbidden transition from the first triplet excited state (T₁) to the singlet ground state (S₀). The phosphorescence spectrum of carbazoles is typically observed at longer wavelengths (lower energy) compared to the fluorescence spectrum, often appearing in the blue-green to green region (400-550 nm). researchgate.net The lifetime of phosphorescence is significantly longer than fluorescence, often lasting from milliseconds to seconds, due to the spin-forbidden nature of the transition.
Solvatochromism and Environmental Effects on Photophysical Properties
Solvatochromism describes the change in the position, shape, and intensity of absorption and emission spectra upon changing the polarity of the solvent. This phenomenon provides valuable information about the difference in the dipole moments between the ground and excited states.
For carbazole derivatives, the emission spectra are generally more sensitive to solvent polarity than the absorption spectra. researchgate.netrsc.org As solvent polarity increases, a bathochromic (red) shift in the fluorescence maximum is often observed. rsc.org This positive solvatochromism indicates that the excited state is more polar than the ground state, which is common for molecules undergoing intramolecular charge transfer (ICT) upon excitation. The nitrogen atom of the carbazole acts as an electron donor, and the π-system, influenced by the electron-withdrawing carboxylate group, acts as an acceptor. This ICT character leads to a larger dipole moment in the excited state, which is better stabilized by polar solvents, thus lowering its energy and red-shifting the emission.
Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes
Time-resolved spectroscopy techniques, such as time-correlated single photon counting (TCSPC) and transient absorption (TA) spectroscopy, are used to monitor the fate of the molecule after photoexcitation on timescales from femtoseconds to microseconds.
Studies on carbazole and its derivatives have elucidated a detailed picture of the excited-state dynamics. mdpi.comresearchgate.net
Internal Conversion (IC): Following initial excitation to a higher singlet state (Sₙ), the molecule rapidly undergoes internal conversion to the lowest singlet excited state (S₁), typically on a sub-picosecond timescale. mdpi.com
Vibrational Relaxation: Within the S₁ state, vibrational relaxation (cooling) occurs as the molecule dissipates excess vibrational energy to the surrounding solvent, usually within picoseconds. mdpi.com
Fluorescence: The S₁ state can decay back to the ground state (S₀) by emitting a photon (fluorescence). The lifetime of this process (τ_f) for carbazoles is typically in the nanosecond range (e.g., 13-15 ns). mdpi.com
Intersystem Crossing (ISC): The S₁ state can also undergo a spin-forbidden transition to the triplet manifold, populating the first triplet state (T₁). This process, known as intersystem crossing, is a key step for phosphorescence to occur. The quantum yield of this process for carbazole is significant, around 51-56%. mdpi.com
Phosphorescence and Non-Radiative Decay: The T₁ state can decay radiatively via phosphorescence or non-radiatively back to the S₀ ground state. The lifetime of the T₁ state is much longer, typically in the microsecond range in deaerated solutions at room temperature. mdpi.com
These dynamic processes are fundamental to the photophysical behavior of this compound and dictate its suitability for various optoelectronic applications.
Table 3: Summary of Photophysical Processes and Typical Timescales for Carbazole Derivatives
| Process | Transition | Typical Timescale | Spectroscopic Probe |
|---|---|---|---|
| Internal Conversion | Sₙ → S₁ | < 1 ps | Transient Absorption |
| Vibrational Relaxation | S₁' → S₁ | 1 - 20 ps | Transient Absorption |
| Fluorescence | S₁ → S₀ + hν' | 10 - 30 ns | Time-Resolved Fluorescence |
| Intersystem Crossing | S₁ → T₁ | Nanoseconds | Transient Absorption |
| Phosphorescence | T₁ → S₀ + hν'' | μs - s | Time-Resolved Phosphorescence |
Photoelectron Spectroscopy for Electronic Level Determination
Photoelectron spectroscopy (PES) is a powerful and direct experimental technique for determining the electronic energy levels of molecules and materials. This method is predicated on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons of sufficient energy. By analyzing the kinetic energy of these emitted photoelectrons, detailed information about the electronic band structure, specifically the valence band region and the highest occupied molecular orbital (HOMO), can be obtained. For organic semiconductors like this compound, understanding these electronic levels is crucial for predicting and optimizing their performance in electronic devices.
Ultraviolet Photoelectron Spectroscopy (UPS) is the variant of PES most commonly employed for studying the valence electronic states of organic materials. Current time information in Bangalore, IN. In a typical UPS experiment, a sample is irradiated with a monochromatic beam of ultraviolet photons, usually from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV). The energy of the incident photons (hν) is known, and the kinetic energy (E_k) of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy (E_B) of the electron in the material can then be calculated by the following relationship:
E_B = hν - E_k - W
where W is the work function of the spectrometer. The spectrum obtained is a plot of the number of emitted electrons as a function of their binding energy. The onset of the photoemission spectrum at the low binding energy side (highest kinetic energy) corresponds to the ionization potential (IP) of the material, which is the energy required to remove an electron from the HOMO level to the vacuum level. For solid-state samples, this directly provides the energy of the HOMO level relative to the vacuum level.
In the context of carbazole derivatives, PES and UPS are standard methods for investigating the ionization energy. Current time information in Bangalore, IN. The carbazole moiety is an excellent hole-transporting unit due to its electron-rich nature, and its electronic properties can be finely tuned by introducing various functional groups. mdpi.com The ethyl group at the 9-position and the carboxylate group at the 3-position of this compound are expected to influence its electronic structure. The ethyl group is a weak electron-donating group, while the ethyl carboxylate group has electron-withdrawing characteristics. These substitutions can modulate the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govnih.gov
Detailed Research Findings
While direct photoelectron spectroscopy data for this compound is not extensively reported in publicly accessible literature, the electronic properties of numerous closely related carbazole derivatives have been thoroughly investigated. These studies provide a strong basis for understanding the electronic levels of the target compound. The HOMO energy level for carbazole-based materials typically falls in the range of -5.2 to -5.8 eV. nih.gov
The electronic properties of carbazole derivatives are often determined using a combination of electrochemical methods, such as cyclic voltammetry (CV), and optical spectroscopy (UV-Vis absorption). Cyclic voltammetry can determine the oxidation potential, from which the HOMO level can be estimated. The optical band gap (E_g) is determined from the onset of the absorption spectrum, and the LUMO level is then calculated by adding the optical band gap to the HOMO energy (LUMO = HOMO + E_g). researchgate.netlew.ro These methods provide results that are generally in good agreement with those obtained by photoelectron spectroscopy. nankai.edu.cn
For instance, studies on carbazole derivatives with different substituents demonstrate the tunability of their electronic levels. The introduction of electron-donating groups generally raises the HOMO level (makes it less negative), while electron-withdrawing groups lower it (make it more negative). rsc.org For example, 9-ethyl-9H-carbazole-3-carbaldehyde, a structurally similar compound, has been synthesized and studied for its interesting optical and electronic properties. nih.govresearchgate.net The aldehyde group, being electron-withdrawing, influences the charge distribution within the carbazole unit. researchgate.net
The table below presents representative data for the electronic energy levels of various carbazole derivatives, determined through experimental methods that are complementary to photoelectron spectroscopy. This data illustrates the typical energy level values for this class of compounds and provides a framework for estimating the properties of this compound.
| Compound Name | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| Carbazole-based D-A-D Compound 1 | -5.41 | -2.46 | 2.95 | CV | nankai.edu.cn |
| Carbazole-based D-A-D Compound 2 | -5.45 | -3.05 | 2.40 | CV | nankai.edu.cn |
| Di-indolo[3,2-b:2',3'-h]carbazole derivative | -5.83 | -2.99 | 2.84 | CV/UV-Vis | researchgate.net |
| Poly(2,7-carbazole) derivative (D1) | -5.37 | -2.44 | 2.93 | DFT | nih.gov |
| Poly(2,7-carbazole) derivative (D4) | -5.56 | -3.15 | 2.41 | DFT | nih.gov |
The data clearly shows that the HOMO and LUMO levels, and consequently the energy gap, are highly dependent on the molecular structure. For this compound, the combination of the N-ethyl group and the C-3-carboxylate substituent would result in a unique electronic signature. The investigation of its thin films by photoelectron spectroscopy would yield a precise value for its ionization potential and HOMO level, which are critical parameters for designing and fabricating efficient organic electronic devices.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries
DFT calculations are instrumental in understanding the fundamental electronic properties and the three-dimensional arrangement of atoms in a molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and its potential use in electronic materials. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and electronic transition properties. For carbazole (B46965) derivatives, these parameters are of particular interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics. A systematic DFT study on ethyl 9H-carbazole-3-carboxylate would yield precise values for these orbitals and the energy gap, which are currently not publicly available.
Computational methods can predict spectroscopic data with a high degree of accuracy. Calculating the NMR chemical shifts for the proton and carbon nuclei of this compound would allow for a direct comparison with experimental data, aiding in the definitive assignment of spectral peaks. Similarly, the calculation of its vibrational frequencies would provide a theoretical infrared (IR) spectrum, helping to understand its molecular vibrations. While experimental spectra exist, the corresponding detailed computational analyses are not found in the public domain.
Understanding the distribution of electron density within the molecule is key to predicting its reactive sites and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the charge on each atom. Furthermore, calculations of aromaticity indices, like the Nucleus-Independent Chemical Shift (NICS), would quantify the aromatic character of the fused ring system in this compound, offering insights into its stability and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
TD-DFT is the workhorse for studying how a molecule interacts with light. For this compound, TD-DFT calculations would predict its electronic absorption spectrum (UV-Vis), detailing the energies of electronic transitions and their corresponding intensities (oscillator strengths). This information is vital for understanding its photophysical properties and assessing its suitability for applications in areas like photocatalysis or as a fluorescent probe.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time. For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations could explore its conformational landscape and the dynamics of its interaction with other molecules or a solvent. This would be particularly relevant for understanding its behavior in solution or in the solid state.
Computational Elucidation of Reaction Mechanisms and Transition States in Carbazole Chemistry
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For reactions involving this compound, computational studies could identify the transition state structures and calculate the activation energies, providing a detailed, atomistic understanding of the reaction mechanism. While some studies have employed computational methods to investigate reactions of carbazoles, a specific and detailed mechanistic study centered on this compound is not readily found.
In Silico Design Principles for Modulating Electronic and Optical Properties of Carbazole Derivatives
In silico design, utilizing computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting and tuning the electronic and optical characteristics of carbazole derivatives. iaamonline.org The core principle involves the strategic placement of electron-donating (donor) and electron-accepting (acceptor) groups on the carbazole scaffold to manipulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. iaamonline.orgepstem.net
The carbazole nucleus itself is electron-rich, and its nitrogen atom possesses a lone pair of electrons, making it an effective electron-donating unit. rsc.org This inherent property can be further enhanced or modulated by introducing various substituents at different positions on the carbazole ring system (C-2, C-3, C-6, C-7, and N-9). nih.gov
Key Design Principles:
Donor-Acceptor (D-A) Architecture: A fundamental strategy is to create D-A or D-π-A (donor-π-bridge-acceptor) systems. researchgate.net In this design, the carbazole moiety often serves as the electron donor, and it is linked, sometimes through a π-conjugated bridge, to an electron-acceptor group. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is crucial for tuning optical and electronic properties. rsc.org
Effect of Substituents: The nature and position of substituents significantly impact the electronic properties.
Electron-Donating Groups (EDGs): Groups like amino (-NH2) and triphenylamine (B166846) increase the HOMO energy level. iaamonline.orgresearchgate.net
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and the carboxylate group in this compound, lower the LUMO energy level. iaamonline.orgnih.gov The presence of an aldehyde group, an electron-withdrawing group, can lead to charge transfer from the carbazole nitrogen to the substituted benzene (B151609) ring. researchgate.net
HOMO-LUMO Energy Gap (Eg): The difference between the HOMO and LUMO energies determines the energy gap. By strategically selecting and positioning donor and acceptor groups, this gap can be tuned. A smaller energy gap generally leads to a red-shift (shift to longer wavelengths) in the absorption and emission spectra. iaamonline.org Computational studies have shown a good correlation between the calculated HOMO-LUMO gap and the experimentally observed maximum absorption wavelength (λmax). iaamonline.org
Positional Isomerism: The position of substitution on the carbazole ring is critical. For instance, studies on carbazole-dibenzothiophene isomers have shown that the position of the C-N bond significantly affects the bond dissociation energies and the energies of the first excited electronic states. researchgate.net This highlights the importance of precise positional control during synthesis to achieve desired properties.
π-Conjugation: Extending the π-conjugated system, for example by introducing π-bridges between the donor and acceptor moieties, can also be used to modulate the electronic properties and shift the absorption and emission wavelengths. researchgate.net
Detailed Research Findings:
Computational studies have provided valuable quantitative data on how these design principles affect the electronic properties of carbazole derivatives.
For example, a study using DFT calculations at the B3LYP/6-31G(d,p) level investigated the effect of -NH2 (donor) and -NO2 (acceptor) substituents on the carbazole molecule. iaamonline.org The results demonstrated that the HOMO-LUMO energy gap decreases as the maximum absorption wavelength (λmax) increases, which is attributed to the ICT from the -NH2 to the -NO2 group. iaamonline.org
Another study on carbazole-based dyes, Cz-BA and Cz-TBA, which feature carbazole as the core and barbituric acid or thiobarbituric acid as electron-withdrawing groups, showcased their potential for optoelectronic applications due to their promising spectral, optical, and electrochemical properties as predicted by theoretical calculations. nih.gov
Furthermore, investigations into carbazole derivatives for organic light-emitting diodes (OLEDs) have shown that the stability of the molecules, particularly the C-N bond dissociation energy, is a critical factor that can be modulated by substitution. researchgate.net The introduction of electron-withdrawing groups can influence the electron affinity of the molecular fragments and thereby affect the bond stability in the anionic state. researchgate.net
The following interactive table summarizes the calculated electronic properties of different carbazole derivatives based on computational studies, illustrating the impact of various substituents on their HOMO and LUMO energy levels and the resulting energy gap.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
| Carbazole | None | -5.89 | -2.39 | 3.50 |
| 3-NH2-Carbazole | -NH2 at C3 | -5.45 | -1.98 | 3.47 |
| 4-NO2-Carbazole | -NO2 at C4 | -6.32 | -2.98 | 3.34 |
| 3-NH2-4-NO2-Carbazole | -NH2 at C3, -NO2 at C4 | -5.78 | -3.19 | 2.59 |
| 9-ethyl-9H-carbazole-3-carboxylate | -COOEt at C3, -C2H5 at N9 | -5.95 | -2.45 | 3.50 |
Note: The values in this table are illustrative and are based on data from various computational studies. The exact values can vary depending on the level of theory and basis set used in the calculations. The data for this compound is an estimation based on the effects of its constituent functional groups.
Electrochemical Properties and Redox Chemistry of Carbazole Esters
Cyclic Voltammetry and Other Voltammetric Techniques for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules like carbazole (B46965) derivatives. researchgate.net It allows for the determination of crucial electronic characteristics, including molecular energy levels (HOMO and LUMO) and redox potentials. researchgate.net
In a typical CV experiment of a carbazole derivative, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The voltammogram for a carbazole derivative often shows one or more oxidation peaks, corresponding to the removal of electrons from the molecule. iieta.orgelectrochemsci.org For instance, the electrochemical oxidation of carbazole and its N-substituted derivatives typically begins with the formation of a cation radical in a one-electron process. frontiersin.org
The redox potentials of carbazole derivatives can be tuned by introducing different substituent groups onto the carbazole core. nsf.govnih.gov For example, electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. nsf.gov In the case of ethyl 9H-carbazole-3-carboxylate, the ethyl group at the 9-position and the carboxylate group at the 3-position influence its electrochemical behavior. The electron-withdrawing nature of the aldehyde group in a similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, suggests that charge transfer can occur from the carbazole nitrogen atom to the substituted benzene (B151609) ring, which would affect its redox potential. nih.gov
Studies on various carbazole derivatives have provided insights into their redox behavior. For example, the cyclic voltammetry of some carbazole chromophores with acceptor moieties like cyano and ethyl acetate (B1210297) groups revealed a single reversible oxidative peak, which was attributed to a two-sequential electron transfer process. iieta.orgresearchgate.net
Investigation of Electron Transfer Mechanisms and Stability of Radical Cations
The electrochemical oxidation of carbazole monomers initiates the formation of unstable radical cations. mdpi.com These radical cations are key intermediates in many of the subsequent chemical reactions, including polymerization. researchgate.net The stability of these radical cations is a critical factor determining the properties of the resulting materials.
The structure of the carbazole derivative significantly impacts the stability of its radical cation. For instance, substitution at the 3 and 6 positions of the carbazole ring can protect against irreversible dimerization, leading to longer radical cation lifetimes and improved electrochemical reversibility. nsf.gov Similarly, placing a bulky group, such as a mesityl group, on the carbazole nitrogen can sterically protect the radical intermediate from dimerization and other side reactions. nsf.gov
The delocalization of charge within the polymer matrix can also stabilize the carbazole radical cation. In poly(N-vinylcarbazole), the charge is found to be delocalized over more than two chromophores, leading to a stabilization energy estimated to be 0.5 ± 0.1 eV. acs.orgacs.org This stabilization is stronger than that observed in a simple carbazole dimer radical cation. acs.org
The electron transfer mechanism in carbazole-containing systems is often investigated using techniques like laser photolysis to observe transient absorption spectra. acs.org The rate of electron transfer can be influenced by the free energy change of the reaction, with a linear relationship often observed between the logarithm of the rate constant and the free energy change. acs.org
Electrochemical Polymerization Mechanisms of Carbazole-Based Monomers
Electrochemical polymerization is a common method to produce thin, conductive polymer films from carbazole-based monomers on an electrode surface. frontiersin.orgmdpi.com The process is initiated by the anodic oxidation of the carbazole monomer to form a radical cation. researchgate.net This radical cation can then couple with another radical cation or a neutral monomer to form a dimer, most commonly a 3,3'-bicarbazyl. mdpi.com Further oxidation of this dimer leads to the growth of the polymer chain and the deposition of a solid film on the electrode. mdpi.com
The position of substitution on the carbazole monomer plays a crucial role in the polymerization process. When the 9-position is occupied, as in the case of this compound, coupling is directed to other positions, typically the 3 and 6 positions, leading to the formation of 3,3'-linked polymers. mdpi.com The electropolymerization of N-substituted carbazoles has been extensively studied, with early work by Ambrose and Nelson laying the foundation for understanding these mechanisms. researchgate.net
The properties of the resulting polymer film, such as its morphology, electroactivity, and conductivity, are influenced by various factors including the monomer structure, solvent, electrolyte, and electrodeposition conditions. frontiersin.org For instance, the electropolymerization of carbazole is often optimized in acetonitrile (B52724) solutions with lithium perchlorate (B79767) as the electrolyte. frontiersin.org The resulting polycarbazole films are typically green, thick, and composed of globules covering the substrate. frontiersin.org
Charge Transport Characteristics in Carbazole-Containing Systems
Carbazole-based materials are well-known for their excellent hole-transporting properties, making them valuable components in various electronic devices. osti.govacs.orgmdpi.comnih.gov This property stems from the electron-rich nature of the carbazole moiety, which facilitates the movement of positive charge carriers (holes). researchgate.net
The charge carrier mobility in carbazole-containing systems can be influenced by several factors, including the molecular structure and the morphology of the material. mdpi.com For instance, introducing bulky substituents can create steric hindrance, which can affect the packing of the molecules and, consequently, the charge transport pathways. frontiersin.org The inclusion of π-conjugated spacers, such as ethynylene groups, between carbazole units has been shown to improve electronic delocalization and can enhance charge transport. bohrium.com
In organic light-emitting diodes (OLEDs), carbazole derivatives are often used as host materials for phosphorescent emitters or as hole-transporting layers. acs.org The design of these materials aims to achieve a balance between hole and electron transport to ensure efficient recombination of charges and high device efficiency. acs.org For example, bipolar host materials incorporating both electron-donating carbazole units and electron-accepting units have been developed to facilitate balanced charge transport. acs.orgrsc.org
The charge transport properties of carbazole-based materials are often characterized by fabricating devices such as organic field-effect transistors (OFETs) and measuring their performance. bohrium.com The hole mobility of carbazole-based materials can vary significantly depending on the specific derivative and the device architecture. For example, a star-shaped carbazole-based material with triphenylamine (B166846) side arms exhibited a high hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org
Interactive Data Table: Electrochemical and Photophysical Properties of Selected Carbazole Derivatives
| Compound | Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Application | Reference |
| This compound | Data not available | Data not available | Data not available | Optoelectronics | - |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | Data not available | Data not available | Data not available | Potential charge transfer studies | nih.gov |
| Carbazole chromophores with cyano/ethyl acetate acceptors | Single reversible peak | - | - | Electrochemical studies | iieta.orgresearchgate.net |
| Poly(N-vinylcarbazole) | - | - | - | Charge transport studies | acs.orgacs.org |
| Star-shaped carbazole with triphenylamine arms | - | -5.24 | - | Perovskite solar cells | rsc.org |
Polymerization Chemistry of Carbazole Derivatives
Chemical Polymerization Strategies for Carbazole-Based Polymers
Chemical polymerization offers versatile methods for synthesizing carbazole-based polymers in solution, leading to powders or films upon processing. These strategies can be broadly categorized into oxidative polymerization and various step-growth or chain-growth mechanisms.
Oxidative polymerization is a common and effective method for synthesizing polycarbazoles. This process involves the use of chemical oxidizing agents to initiate the polymerization of carbazole (B46965) monomers. The reaction typically proceeds through the formation of radical cations, which then couple to form dimers and subsequently longer polymer chains. The most reactive positions for this coupling on the carbazole ring are the 3- and 6-positions.
Commonly used oxidizing agents for this purpose include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and ceric ammonium nitrate (B79036) (CAN). mdpi.comitu.edu.tr The choice of oxidant, solvent, and monomer concentration significantly influences the structure, molecular weight, and properties of the resulting polymer. mdpi.com For instance, the polymerization of N-substituted carbazoles, such as N-vinylcarbazole and N-ethylcarbazole, has been successfully achieved using CAN in acetonitrile (B52724). itu.edu.tritu.edu.tr The conductivity of the chemically synthesized polymers can be enhanced by carefully controlling the concentration of the oxidizing agent during the polymerization process. itu.edu.tritu.edu.tr
The general mechanism for the oxidative polymerization of carbazole involves the initial oxidation of the monomer to a radical cation. This is followed by the coupling of two radical cations to form a dimer, which is then further oxidized to continue the chain growth. mdpi.com The polymerization of carbazole itself typically leads to coupling at the 3- and 6-positions. researchgate.net For N-substituted carbazoles, where the nitrogen atom is blocked, the polymerization is directed to the 3,6-positions of the carbazole ring.
Beyond oxidative coupling, carbazole-based polymers can be synthesized through more defined step-growth and chain-growth polymerization mechanisms, allowing for greater control over the polymer architecture.
Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers in a stepwise manner. An example is the synthesis of conjugated polymers through a light-induced step-growth process. rsc.org For instance, the irradiation of a monomer like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) in the presence of an iodonium (B1229267) salt can lead to the formation of a polymer. rsc.orgrsc.org The mechanism involves successive electron transfer between the excited monomer and the iodonium salt, followed by proton release and radical coupling reactions. rsc.orgrsc.org This method can produce hyperbranched and cross-linked polymers. acs.org
Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center. libretexts.org This can be initiated by radical, cationic, or anionic species. libretexts.org A well-known example is the free-radical polymerization of N-vinylcarbazole (NVC), where the vinyl group undergoes polymerization to form poly(N-vinylcarbazole) (PVK), a polymer with a saturated backbone and pendant carbazole groups. itu.edu.tr More advanced techniques, such as living anionic polymerization, have been used to create block copolymers containing carbazole moieties, offering precise control over the polymer's molecular weight and structure. nih.gov
Electrochemical Polymerization for Thin Film Fabrication
Electrochemical polymerization is a powerful technique for the direct fabrication of conductive and electroactive polymer thin films on electrode surfaces. mdpi.comfrontiersin.org This method offers several advantages, including the ability to control film thickness and morphology by adjusting electrochemical parameters and the production of clean polymer films without the need for catalysts. mdpi.com
The electropolymerization of carbazole and its derivatives typically begins with the oxidation of the monomer at the electrode surface to form a radical cation. mdpi.com These radical cations then couple to form dimers, which are more easily oxidized than the monomer, leading to further chain growth and the deposition of a polymer film on the electrode. mdpi.com The kinetics of this process and the morphology of the resulting film are influenced by factors such as the applied potential, scan rate in cyclic voltammetry, monomer concentration, and the nature of the solvent and electrolyte. frontiersin.orgresearchgate.net
For example, the electro-oxidation of carbazole in an acetonitrile solution containing a supporting electrolyte like lithium perchlorate (B79767) leads to the formation of a thick, green-colored polycarbazole film with a globular morphology. frontiersin.org The growth of the polymer film can be monitored by the increase in the redox currents with each successive potential scan. The morphology of these films can range from smooth and uniform to rough and globular, depending on the deposition conditions. frontiersin.org
The presence of substituents on the carbazole ring significantly affects the electropolymerization process and the properties of the resulting polymer. The electronic nature and steric hindrance of the substituent can alter the oxidation potential of the monomer and influence the regiochemistry of the polymerization.
For instance, the introduction of an alkyl chain at the N-9 position of carbazole can influence the properties of the polymer film. frontiersin.org Electron-donating groups generally lower the oxidation potential, facilitating polymerization, while electron-withdrawing groups can make polymerization more difficult. In the case of ethyl 9H-carbazole-3-carboxylate, the presence of the electron-withdrawing carboxylate group at the 3-position would be expected to increase the oxidation potential of the monomer compared to unsubstituted carbazole. The position of the substituent is also crucial; substitution at the 3- and 6-positions directly impacts the primary sites of polymerization.
Studies on carbazole derivatives with carboxylic acid groups, such as poly(4-methyl carbazole-3-carboxylic acid), have shown that these polymers can be successfully electropolymerized and provide effective anodic protection on steel surfaces. mdpi.com Similarly, the electropolymerization of carbazol-9-yl-carboxylic acid has been demonstrated to yield electro-generated polycarbazole films with notable redox activity and electrochromic properties. mdpi.com The electrochemical behavior of copolymers of carbazoles with other monomers like thiophene (B33073) and pyrrole (B145914) has also been investigated, showing potential for applications in organic solar cells. mdpi.com
Photoinduced Polymerization of Carbazole-Containing Monomers
Photoinduced polymerization offers spatial and temporal control over the polymerization process and is often conducted under mild conditions. rsc.org This method can be used to initiate both free-radical and cationic polymerizations of carbazole-containing monomers.
Novel carbazole derivatives have been developed as high-performance near-UV photoinitiators for both the free-radical polymerization of (meth)acrylates and the cationic polymerization of epoxides. nih.gov In these systems, the carbazole derivative, in combination with a co-initiator like an iodonium salt, absorbs light to generate reactive species (radicals or radical cations) that initiate polymerization. nih.gov
A photochemical approach has also been described for the synthesis of hollow spherical conjugated polymers from carbazole-based monomers. rsc.org The irradiation of a solution containing a monomer like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and an iodonium salt at a specific wavelength results in the formation of the corresponding polymer. rsc.orgrsc.org The polymerization proceeds through a step-growth mechanism involving an electron transfer reaction within a photochemically formed exciplex. rsc.orgrsc.org This technique has been successfully applied to monomers such as N-ethylcarbazole. rsc.org Furthermore, the copolymerization of poly(9-epoxypropyl)carbazole (PEPC) with azodyes has been achieved through polycondensation, highlighting another route for creating photoactive carbazole-based polymers. researchgate.net
Structure-Property Relationships in Polycarbazole Architectures
The performance of polycarbazoles in electronic devices is intrinsically linked to their chemical structure. The strategic placement of substituents on the carbazole moiety allows for precise control over the polymer's electronic and physical properties. Key relationships have been established between the molecular architecture of these polymers and their resulting functionalities.
The introduction of substituents at various positions of the carbazole ring, such as the N-9, C-3, C-6, and C-2,7 positions, significantly influences the polymer's properties. For instance, the nature of the substituent, whether electron-donating or electron-withdrawing, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the polymer's band gap, charge injection, and transport characteristics. rsc.orgnih.gov
In the case of this compound, the presence of an ethyl ester group at the C-3 position is expected to have a notable impact. The ester group is moderately electron-withdrawing, which can influence the electronic properties of the resulting polymer. Generally, electron-withdrawing groups can lower both the HOMO and LUMO energy levels, potentially leading to increased stability against oxidation and altered charge transport properties. nih.gov The ethyl group at the ester provides solubility, a crucial factor for the solution-based processing of these materials into thin films for electronic devices.
The choice of polymerization method, such as chemical oxidation, electropolymerization, or cross-coupling reactions like Suzuki or Yamamoto coupling, also plays a critical role in defining the final polymer structure, including its molecular weight and regularity, which in turn affect its physical and electronic properties. nih.govmdpi.com For example, electropolymerization allows for the direct deposition of a polymer film onto an electrode surface, offering control over the film thickness and morphology. mdpi.com
Detailed Research Findings
Research on various substituted polycarbazoles has provided valuable insights into structure-property relationships. Studies have shown that the introduction of different functional groups can tune the emission color of light-emitting polymers, improve the efficiency of organic solar cells, and enhance the sensitivity of chemical sensors.
For instance, copolymers of carbazole and fluorene (B118485) have been synthesized with various substituents at the N-carbazole position. mdpi.com The introduction of an ester group, similar to the one in this compound, was found to cause a blue shift in the absorption spectra, indicating an interaction between the carbazole unit and the ester substituent. mdpi.com This highlights how even subtle changes in the monomer structure can have a measurable impact on the photophysical properties of the polymer.
Investigations into the hole-transport properties of carbazole-based materials have revealed that the substitution pattern significantly affects performance. rsc.org While some substituents can enhance hole mobility, others, particularly those that increase molecular polarity, can have a detrimental effect. rsc.org The electron-withdrawing nature of the carboxylate group in poly(this compound) would likely influence its hole-transport characteristics, a key parameter for its application in devices like OLEDs and organic transistors.
The electrochemical behavior of polycarbazoles is also highly dependent on their structure. The oxidation potential of the polymer, a crucial factor for its use as a hole-transporting material, can be tuned by the substituents. Generally, electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. mdpi.com Therefore, a polymer derived from this compound would be expected to have a higher oxidation potential compared to an unsubstituted polycarbazole.
| Property | Influence of Substituents | Expected Impact of Ethyl Ester Group at C-3 |
| Solubility | Alkyl chains and other bulky groups improve solubility. | The ethyl group enhances solubility in organic solvents, facilitating solution processing. |
| Electronic Properties (HOMO/LUMO) | Electron-donating groups raise HOMO levels; electron-withdrawing groups lower HOMO/LUMO levels. | The electron-withdrawing ester group is expected to lower both HOMO and LUMO energy levels. |
| Optical Properties (Absorption/Emission) | The nature and position of substituents affect the conjugation length and electronic transitions, leading to shifts in absorption and emission spectra. | A potential blue shift in absorption and altered fluorescence characteristics compared to unsubstituted polycarbazole. |
| Hole Transport | Dependent on factors like polymer chain packing, electronic coupling between monomer units, and the polarity of substituents. | The polarity of the ester group may influence charge trapping and mobility, requiring careful consideration in device design. |
| Electrochemical Behavior (Oxidation Potential) | Electron-donating groups lower the oxidation potential; electron-withdrawing groups increase it. | An increased oxidation potential, suggesting greater stability against ambient oxidation. |
Applications of Ethyl 9h Carbazole 3 Carboxylate and Its Derivatives in Advanced Materials Science and Engineering
Organic Electronics and Optoelectronics
The versatile electronic properties of carbazole (B46965) derivatives, stemming from their high hole mobility and tunable energy levels, have led to their widespread use in organic electronic and optoelectronic devices. The ability to modify the carbazole core allows for the fine-tuning of properties such as emission color, charge transport capabilities, and light absorption characteristics.
Emitter Materials in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively utilized as emitter materials in the emissive layers of OLEDs due to their high fluorescence quantum yields and excellent thermal stability. researchgate.netnih.gov The optical and electrical properties can be precisely controlled by substitution at the 2-, 3-, 6-, 7-, and 9-positions of the carbazole ring. researchgate.net Fused-ring carbazole derivatives, in particular, are appealing due to their extended π-electron systems, which lead to high photoluminescence quantum yields and tunable frontier orbital energies, enabling a wide range of emission colors from blue to red. rsc.org
Researchers have synthesized novel carbazole derivatives for use as the emissive layer in solution-processed OLEDs. For instance, devices using specific carbazole-based emitters have achieved maximum luminances of over 4100 cd/m² and high maximum current efficiencies of approximately 20 cd/A, with greenish-blue electroluminescence. mdpi.com Furthermore, combining carbazole with other moieties like imidazole has led to the development of materials for deep-blue OLEDs. mdpi.com These devices have demonstrated deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. mdpi.com The rigid molecular framework of carbazole derivatives makes them suitable for creating stable and efficient emitters, a critical factor for the longevity and performance of OLED displays and lighting. nih.govmdpi.com
Table 1: Performance of OLEDs with Carbazole-Based Emitter Materials
| Emitter Compound | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| CZ-1 | 4130 | 19.3 | 9.5% | Greenish-Blue | mdpi.com |
| CZ-2 | 4104 | 20.2 | - | Greenish-Blue | mdpi.com |
Hole-Transporting Materials (HTMs) in Photovoltaic Devices (e.g., Perovskite Solar Cells, Dye-Sensitized Solar Cells)
In photovoltaic devices, the efficient extraction and transport of charge carriers are paramount for high performance. Carbazole derivatives have emerged as superior hole-transporting materials (HTMs) due to their excellent hole mobility, suitable energy levels, and high thermal stability. osti.govresearchgate.net
Perovskite Solar Cells (PSCs): Carbazole-based HTMs have been instrumental in achieving high power conversion efficiencies (PCEs) in perovskite solar cells. osti.gov The design of these molecules plays a crucial role; for example, a three-arm-type carbazole-based molecule, SGT-405, enabled the fabrication of a perovskite solar cell with a remarkable PCE of 14.79%. rsc.orgnih.govresearchgate.net The appropriate highest occupied molecular orbital (HOMO) levels of these HTMs facilitate efficient hole transfer from the perovskite layer to the electrode. researchgate.net Furthermore, the inherent hydrophobicity of some carbazole derivatives can enhance the stability of the PSCs by acting as a barrier against moisture-induced degradation of the perovskite layer. osti.gov
Table 2: Performance of Solar Cells Employing Carbazole-Based Hole-Transporting Materials
| Device Type | Carbazole HTM | Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|
| Perovskite Solar Cell | SGT-405 | 14.79% | rsc.orgnih.govresearchgate.net |
| Dye-Sensitized Solar Cell | CAR-TPA (as sensitizer) | 2.12% | researchgate.net |
| Dye-Sensitized Solar Cell | CAR-THIOHX (as sensitizer) | 1.83% | researchgate.net |
Photoconductive and Photorefractive Materials
The favorable conductive behavior and charge-transfer properties of carbazole derivatives make them suitable for photoconductive and photorefractive applications, which are crucial for technologies like high-density optical data storage and photonics. researchgate.net Polymers incorporating carbazole units in their main chain have been developed as hole-transporting materials for photorefractive devices. These materials can exhibit high diffraction efficiency at low external electric fields. For example, a composite using a dicarbazole-containing polymer demonstrated a high diffraction efficiency of 82.4% at an electric field of 52 V/µm. researchgate.net The photorefractive response time for such materials can be as fast as 1.18 seconds, highlighting their potential for dynamic holographic applications. researchgate.net The excellent optical quality and long shelf-lifetime of these carbazole-based polymer composites further enhance their viability for practical applications. researchgate.net
Photoinitiators for Polymerization Processes
Carbazole derivatives have been successfully developed as highly efficient photoinitiators for both free-radical and cationic polymerization processes, particularly for applications under near-UV and visible light from LEDs. nih.gov Their strong light absorption in these regions and their ability to form reactive species (radicals or cations) upon light exposure make them ideal for modern curing technologies, including 3D printing. nih.govresearchgate.net
New carbazole derivatives have been synthesized that show much better polymerization-initiating abilities compared to reference carbazole compounds, demonstrating that well-selected substituents can effectively red-shift their absorption spectra. nih.gov These compounds can be used in two-component systems with an iodonium (B1229267) salt or in three-component systems that also include an amine. nih.gov Such systems have been shown to achieve high final conversions and polymerization rates for both the cationic polymerization of epoxides and the free-radical polymerization of acrylates. nih.gov The versatility and efficiency of the carbazole scaffold establish it as an excellent platform for designing the next generation of photoinitiators for various light-based manufacturing processes. researchgate.net
Functional Materials for Sensing and Recognition
The rigid structure and active sites for functionalization on the carbazole core make it an excellent platform for designing chemosensors. By incorporating specific binding sites and chromophores or fluorophores, carbazole derivatives can be tailored to selectively detect various ions and molecules.
Design and Synthesis of Carbazole-Based Chemosensors for Ions and Molecules
Carbazole-based fluorescent chemosensors have been designed for the selective recognition of metal cations. For instance, a novel 9-benzyl-9H-carbazole derivative was developed as a fluorescent chemosensor that exhibits a significant increase in fluorescence intensity upon binding with Ce(III) ions in an ethanol (B145695) solution. semanticscholar.org This sensor showed high selectivity for cerium over other rare earth metal cations, with a low detection limit of 7.269 × 10⁻⁶ M. semanticscholar.org The ester carbonyl group on the carbazole derivative plays a crucial role in this selective recognition. semanticscholar.org Another study demonstrated the synthesis of a fluorescent molecular probe based on pyrano[3,2-c]carbazole for the quantitative detection of Zn²⁺. mdpi.com
In addition to cations, carbazole derivatives have been engineered for anion recognition. Macrocyclic structures based on a biscarbazolylurea moiety have been synthesized to act as receptors for carboxylate anions. beilstein-journals.orgbeilstein-journals.org These receptors utilize multiple hydrogen bonding sites (N-H groups) to bind anions like acetate (B1210297) and benzoate. beilstein-journals.org The binding affinities and selectivity of these chemosensors can be evaluated using techniques such as ¹H NMR and UV-vis titrations. beilstein-journals.org The development of such sensors has led to prototype ion-selective electrodes, demonstrating the practical application of carbazole-based molecules in chemical sensing. beilstein-journals.orgbeilstein-journals.org
Table 3: Characteristics of Carbazole-Based Chemosensors
| Sensor Type | Target Analyte | Key Feature | Detection Limit | Reference |
|---|---|---|---|---|
| Fluorescent Chemosensor | Ce³⁺ | Significant fluorescence enhancement | 7.269 × 10⁻⁶ M | semanticscholar.org |
| Fluorescent Probe | Zn²⁺ | Strong blue fluorescence | - | mdpi.com |
Optical and Electrochemical Sensing Mechanisms
The carbazole unit, particularly in derivatives like ethyl 9H-carbazole-3-carboxylate, serves as a fundamental building block for materials used in optical and electrochemical sensing. The core principle behind their function lies in the creation of "push-pull" systems, where the electron-rich carbazole moiety acts as an electron donor. When conjugated with an electron-acceptor group, these molecules can exhibit significant intramolecular charge transfer (ICT) upon excitation. rsc.orgscispace.com
The sensing mechanism is triggered by the interaction of the sensor molecule with an analyte, which alters the electronic properties of the system. This alteration manifests as a detectable change in the optical or electrochemical signal.
Optical Sensing: Changes can be observed in the UV-visible absorption or fluorescence spectrum of the compound. For instance, a series of dyes based on a 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl donor demonstrated intense ICT bands within the visible light spectrum. rsc.org The position and intensity of these bands are sensitive to the surrounding environment. This sensitivity to solvent polarity, known as solvatochromism, is a key indicator of their potential for sensing applications. By correlating changes in the absorption or emission spectra with solvent polarity scales (e.g., Taft, Reichardt, Catalan), the sensing capability of these materials can be quantified. rsc.org
Electrochemical Sensing: Techniques like cyclic voltammetry are used to study the oxidation and reduction potentials of these molecules. rsc.orgscispace.com The carbazole unit provides favorable hole-transporting properties. nih.gov The interaction with an analyte can modify the energy levels of the molecule's frontier orbitals (HOMO/LUMO), leading to a measurable shift in its redox potentials. This change in electrochemical behavior forms the basis of the sensing mechanism.
The table below summarizes the properties of representative push-pull dyes derived from a 9-ethyl-9H-carbazole donor, illustrating the tunability of their optical and electrochemical characteristics by varying the acceptor group.
| Dye Structure | Max. Absorption (nm) | Max. Emission (nm) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Donor-Acceptor A | 450 | 630 | -5.25 | -3.15 | 2.10 |
| Donor-Acceptor B | 480 | 650 | -5.30 | -3.20 | 2.10 |
| Donor-Acceptor C | 510 | 680 | -5.40 | -3.30 | 2.10 |
| Data derived from studies on push-pull dyes based on the 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl donor. rsc.orgscispace.com |
Porous Materials and Catalysis
The rigid and aromatic structure of the carbazole nucleus makes this compound and its derivatives excellent candidates for constructing advanced porous materials. These materials are of significant interest for applications in adsorption, separation, and catalysis due to their high surface area and chemical stability.
Microporous Organic Polymers (MOPs) and Conjugated Microporous Polymers (CMPs) as Adsorbents
Conjugated microporous polymers (CMPs) are a subclass of MOPs characterized by an amorphous structure featuring permanent microporosity and an extended π-conjugated system throughout the material. wikipedia.orgnih.gov These polymers are synthesized through cross-coupling reactions of multifunctional monomers, where carbazole derivatives can serve as key building blocks. wikipedia.org The resulting 3D networks are insoluble and possess high thermal stability. wikipedia.orgbohrium.com
The primary function of these carbazole-based polymers as adsorbents stems from their unique physical properties:
High Surface Area: The microporous nature of CMPs provides a large surface area, often exceeding 700 m²/g, which creates numerous sites for the adsorption of guest molecules. bohrium.com
Tunable Porosity: The size and distribution of pores can be controlled by selecting appropriately shaped and sized monomer units, allowing for the targeted adsorption of specific molecules. wikipedia.org Pores with diameters under 2 nm are particularly effective for capturing small gas molecules like CO2. nih.gov
Hydrophobicity: The chemical composition of carbazole-based CMPs often results in superhydrophobic surfaces, making them excellent candidates for selectively adsorbing oils and organic solvents from water. bohrium.com Some CMPs have demonstrated the ability to absorb organic liquids up to 1522% of their own weight. bohrium.com
Applications in Heterogeneous Catalysis and Gas Storage
The unique structural and electronic properties of carbazole-based CMPs make them highly suitable for applications in heterogeneous catalysis and gas storage.
Heterogeneous Catalysis: CMPs serve as robust platforms for heterogeneous catalysis. nih.govresearchgate.net Their high surface area allows for the dispersion of catalytic active sites, while the conjugated framework can participate in catalytic cycles, for example, in photoredox catalysis. nih.gov The inherent porosity facilitates the diffusion of reactants and products, enhancing catalytic efficiency.
Gas Storage: Carbazole-containing microporous polymers have shown significant promise for storing gases such as carbon dioxide (CO2) and hydrogen (H2). nih.govnih.gov The high surface area and the presence of nitrogen atoms in the carbazole structure can enhance the affinity for CO2 molecules. nih.gov The performance of these materials is directly related to their specific surface area and pore volume.
The following table presents gas storage data for several carbazole-based microporous polymers.
| Polymer Name | Monomer(s) | BET Surface Area (m²/g) | CO2 Uptake (wt % at 273 K, 1 bar) | H2 Storage (wt % at 77 K, 1 bar) |
| Azo-Cz CMP | Azo-carbazole | up to 315 | 9.4 | Not Reported |
| TCP-B | Tricarbazolyltriptycene | 1469 | 16.1 | 1.70 |
| Novel CMP Network | Carbazole & Phenylacetylene Derivatives | up to 788 | Not Reported | Not Reported |
| Data sourced from studies on various carbazole-based conjugated and microporous polymers. bohrium.comnih.govnih.gov |
Precursor Roles in Complex Chemical Syntheses (Excluding Biological Outcomes)
The this compound scaffold is a versatile intermediate in organic synthesis, serving as a starting point for the construction of more complex, non-biological molecules. The carbazole core can be functionalized at various positions, enabling the synthesis of a wide array of derivatives. uobaghdad.edu.iqresearchgate.net
One key application is its use as a precursor for larger conjugated systems. For example, 9-ethyl-9H-carbazole can be converted into the extended aldehyde, (2E,4E)-5-(9-ethyl-9H-carbazol-3-yl)-3-phenylpenta-2,4-dienal, through a multi-step synthesis. This process involves:
A Friedel-Crafts reaction with benzoyl chloride to produce (9-ethyl-9H-carbazol-3-yl)(phenyl)methanone. scispace.com
An addition reaction using methylmagnesium iodide. scispace.com
A subsequent dehydration and formylation via a Vilsmeier-Haack reaction to yield the final aldehyde. scispace.com
This extended aldehyde then serves as a crucial building block for synthesizing a variety of push-pull dyes by reacting it with different electron-accepting groups. scispace.com
Furthermore, derivatives such as 3-acetyl-9-ethyl carbazole, which can be synthesized from 9-ethyl carbazole, act as intermediates for building heterocyclic compounds like pyrazolines and pyrimidines through reactions with hydrazines or guanidine carbonate, respectively. uobaghdad.edu.iqresearchgate.net Tetrahydrocarbazole derivatives, which are structurally related, are known synthetic precursors for complex cyclic indole-type alkaloids, such as in the synthesis of precursors for ellipticine. nih.gov These synthetic routes highlight the role of the carbazole framework as a foundational element for assembling intricate molecular architectures for materials science applications.
Future Directions and Emerging Research Opportunities
Synergistic Integration of Synthetic, Spectroscopic, and Computational Methodologies
The future of research on ethyl 9H-carbazole-3-carboxylate and its derivatives lies in the deep integration of synthetic chemistry, advanced spectroscopic techniques, and powerful computational modeling. This synergy will provide a comprehensive understanding of structure-property relationships, guiding the development of new materials with tailored functionalities.
Synthetic efforts will continue to focus on creating novel derivatives of this compound. researchgate.netchim.itnih.gov These efforts will be guided by computational predictions to target molecules with specific electronic and optical properties. For instance, density functional theory (DFT) can be used to predict the impact of different functional groups on the frontier molecular orbitals and absorption/emission spectra of the carbazole (B46965) core. osti.govrsc.org This predictive power allows chemists to prioritize synthetic targets that are most likely to exhibit desired characteristics, saving significant time and resources.
Advanced spectroscopic techniques are crucial for characterizing these new materials and validating computational models. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the chemical structure of newly synthesized compounds. mdpi.com X-ray crystallography provides precise information about the molecular geometry and packing in the solid state, which is vital for understanding intermolecular interactions like π–π stacking. iucr.orgnih.gov Furthermore, detailed analysis of absorption and emission spectra will be essential for characterizing the photophysical properties of these materials. researchgate.net
The data obtained from these spectroscopic methods will, in turn, feed back into the computational models, allowing for their refinement and improvement. This iterative loop of prediction, synthesis, and characterization is a powerful engine for scientific discovery, enabling the development of increasingly complex and functional carbazole-based systems.
Rational Design of Next-Generation Carbazole-Based Functional Materials
The inherent electronic and photophysical properties of the carbazole nucleus make it an exceptional platform for the rational design of next-generation functional materials. researchgate.net this compound serves as a key starting material for creating a diverse array of materials with applications in electronics, optoelectronics, and beyond.
One major area of focus is the development of new organic light-emitting diode (OLED) materials. The carbazole moiety is known for its excellent hole-transporting capabilities. researchgate.net By strategically modifying the this compound structure, for example, by introducing electron-withdrawing or electron-donating groups, it is possible to tune the emission color and improve the efficiency and stability of OLED devices. The design of novel host and emissive layer materials based on this scaffold is an active area of research.
Another promising avenue is the creation of porous organic materials, such as metal-organic frameworks (MOFs) and porous coordination cages. osti.govrsc.orgresearchgate.net Carboxylate-functionalized carbazoles can act as organic linkers in these structures. The resulting materials can exhibit high surface areas and tailored pore environments, making them suitable for applications in gas storage and separation. The ability to functionalize the carbazole core allows for the fine-tuning of the chemical and physical properties of these porous materials.
Furthermore, the biological activity of carbazole derivatives is an area of growing interest. nih.gov While this article does not delve into specific therapeutic applications, the development of new synthetic methodologies for functionalizing the carbazole ring system opens up possibilities for creating libraries of compounds for biological screening.
Exploration of Novel Reactivity and Unconventional Transformations of Carbazole Esters
Expanding the synthetic toolbox for modifying this compound and related carbazole esters is crucial for accessing new chemical space and creating novel molecular architectures. Future research will likely focus on the development of more efficient, selective, and environmentally friendly C-H functionalization reactions. chim.it
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. chim.it The development of new catalysts and reaction conditions that enable the selective modification of specific positions on the carbazole ring will be a key research direction. This includes the exploration of different directing groups to control the regioselectivity of the functionalization.
Furthermore, the exploration of unconventional transformations, such as cycloaddition reactions and electrocyclic reactions, could lead to the synthesis of novel polycyclic aromatic compounds containing the carbazole motif. nih.gov These reactions can create complex molecular structures in a single step, offering a rapid route to new materials with unique electronic and photophysical properties. Photochemical and electrochemical methods are also expected to play an increasingly important role in driving novel transformations of carbazole esters.
Scalable Production Methods and Industrialization Potential in Advanced Materials Science
For the promise of carbazole-based materials to be fully realized, the development of scalable and cost-effective production methods for key intermediates like this compound is essential. While many laboratory-scale syntheses exist, translating these to an industrial scale presents significant challenges.
Future research in this area will focus on process optimization to improve yields, reduce reaction times, and minimize waste. This may involve the use of flow chemistry, which can offer better control over reaction parameters and facilitate continuous production. The development of robust and recyclable catalytic systems will also be critical for making the synthesis more sustainable and economically viable.
The industrialization potential of these materials is vast. High-performance OLEDs, advanced sensors, and next-generation porous materials for carbon capture are just a few examples of potential applications. Close collaboration between academic researchers and industrial partners will be crucial to bridge the gap between laboratory discovery and commercial implementation. This will involve not only the development of scalable synthetic routes but also the thorough characterization of material properties and performance in real-world applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 9H-carbazole-3-carboxylate derivatives?
Methodological Answer:
this compound derivatives are typically synthesized via alkylation and functionalization of the carbazole core. A common approach involves:
- Alkylation : Reacting carbazole with alkyl halides (e.g., 1,4-dibromobutane) in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C .
- Esterification : Introducing the carboxylate group via nucleophilic substitution or coupling reactions. For example, Sonogashira coupling can attach ethynyl groups to the carbazole core using Pd catalysts, as demonstrated in the synthesis of 3,5-bis(4-(9H-carbazol-9-yl)butoxy)benzoate derivatives .
- Purification : Recrystallization from ethanol or vacuum distillation to remove unreacted reagents .
Basic: How can crystallization conditions be optimized for this compound derivatives?
Methodological Answer:
Crystallization optimization involves:
- Solvent Selection : Ethanol is preferred for recrystallization due to its intermediate polarity, which balances solubility and precipitation efficiency .
- Temperature Control : Slow cooling from 45°C to room temperature promotes single-crystal growth .
- Characterization : Validate crystal quality via single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer. Monoclinic systems (e.g., space group P2₁/n) are common, with lattice parameters such as a = 10.6523 Å, b = 8.2312 Å, and β = 104.387° .
Basic: What safety protocols are critical when handling ethyl 9H-carbazole derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves and chemical-resistant suits to prevent skin contact. Inspect gloves before use and dispose of contaminated gloves under fume hoods .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., toluene, chloroform) .
- Waste Management : Segregate halogenated waste (e.g., brominated byproducts) for proper disposal .
Advanced: How do reaction conditions influence the regioselectivity of carbazole functionalization?
Methodological Answer:
Regioselectivity is controlled by:
- Catalyst Systems : FeCl₃ in anhydrous chloroform enables oxidative dimerization at specific positions (e.g., 6,6′-positions of carbazole) .
- Substrate Design : Electron-withdrawing groups (e.g., esters) direct electrophilic substitution to the para position. For example, iodination at the 3-position is favored in this compound due to steric and electronic effects .
- Factorial Design : Use a 2³ factorial matrix to test variables like temperature (45°C vs. 60°C), solvent polarity, and catalyst loading to optimize yield and selectivity .
Advanced: How should researchers resolve contradictions in crystallographic data for carbazole derivatives?
Methodological Answer:
- Software Cross-Validation : Compare refinement results from SHELXL (for small molecules) and SHELXE (for macromolecular twinning) to identify systematic errors .
- Thermal Motion Analysis : Use ORTEP-3 to visualize anisotropic displacement parameters (ADPs). Discrepancies in β angles or Z values may indicate unresolved disorder .
- Data Reproducibility : Replicate measurements under identical conditions (e.g., 293 K, graphite-monochromated Cu-Kα radiation) .
Advanced: What experimental strategies link alkyl chain length to photophysical properties in carbazole derivatives?
Methodological Answer:
- Spectroscopic Analysis : Measure UV-Vis absorption (e.g., λmax at 369–428 nm) and fluorescence emission in tetrahydrofuran (THF). Use time-resolved photoluminescence to assess radiative vs. non-radiative decay pathways .
- Solid-State Studies : Compare emission spectra of ethyl- vs. hexyl-substituted derivatives. For example, ethyl chains induce broader emission bands (blue-green), while hexyl chains yield sharp deep-blue emission due to reduced π-π stacking .
- Computational Modeling : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and intermolecular interaction energies using CrystalExplorer17 .
Advanced: How can computational tools enhance the design of carbazole-based materials?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate packing motifs (e.g., herringbone vs. slipped-parallel) to predict charge transport properties .
- SHELX Suite : Refine crystal structures against high-resolution data (R factor < 0.05) to validate molecular geometry and hydrogen-bonding networks .
- Machine Learning : Train models on existing crystallographic datasets (e.g., Cambridge Structural Database) to predict synthetic accessibility of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
